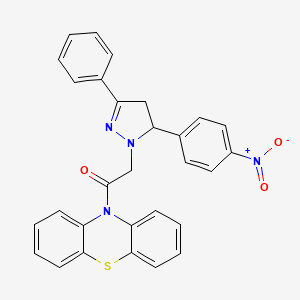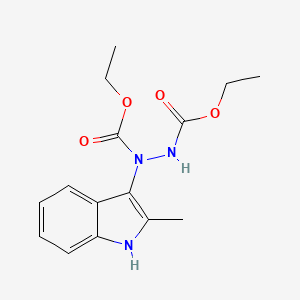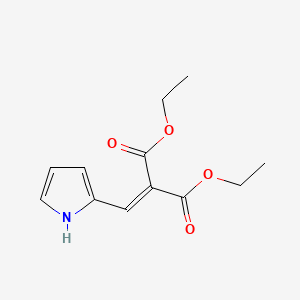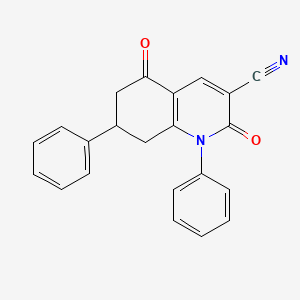
3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups attached to the quinoline core are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a similar quinoline core but with different functional groups, leading to variations in its chemical and biological properties.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazole: Another related compound with a different core structure and functional groups, resulting in distinct reactivity and applications.
The uniqueness of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
62370-58-5 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2,5-dioxo-1,7-diphenyl-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-14-17-11-19-20(24(22(17)26)18-9-5-2-6-10-18)12-16(13-21(19)25)15-7-3-1-4-8-15/h1-11,16H,12-13H2 |
Clé InChI |
JGJRFZGMAHVTLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1N(C(=O)C(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
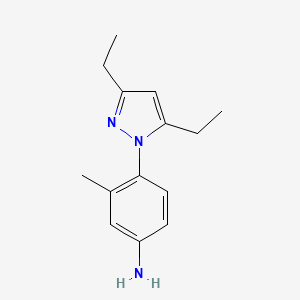
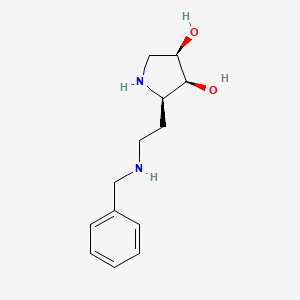
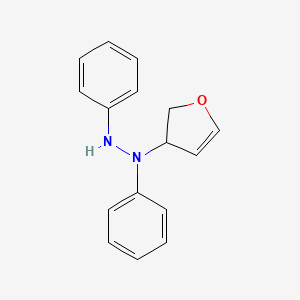
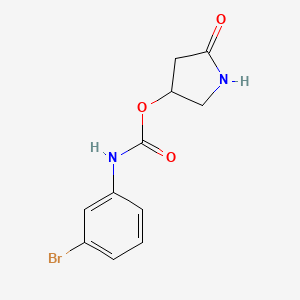


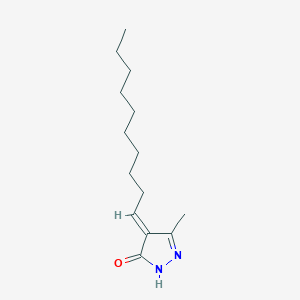
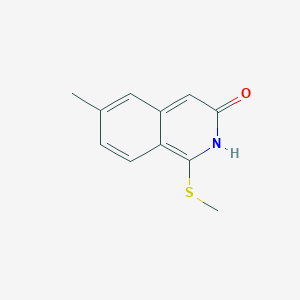
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)

